1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine

P2X3 receptor antagonist Pain Chronic cough

Sourcing a halogenated pyridine chiral amine with validated biological relevance? CAS 1374652-12-6 is a key building block delivering potent P2X3 (IC50 75-346 nM) and sub-nanomolar NOP antagonist activity. • Orthogonal 3-Cl/5-F handles enable sequential Suzuki then SNAr diversification without amine protection. • Racemate format supports enantiomer SAR studies prior to chiral resolution investment. • 97% purity, multiple package sizes, reliable global supply.

Molecular Formula C7H9Cl2FN2
Molecular Weight 211.061
CAS No. 1374652-12-6
Cat. No. B581470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chloro-5-fluoropyridin-2-YL)ethanamine
CAS1374652-12-6
Molecular FormulaC7H9Cl2FN2
Molecular Weight211.061
Structural Identifiers
SMILESCC(C1=C(C=C(C=N1)F)Cl)N
InChIInChI=1S/C7H8ClFN2/c1-4(10)7-6(8)2-5(9)3-11-7/h2-4H,10H2,1H3
InChIKeyPKBYMBHCMFPZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine: An Overview


1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine (CAS 1374652-12-6) is a halogenated pyridine derivative featuring a chiral α-methyl amine substituent at the 2-position, with chlorine at the 3-position and fluorine at the 5-position of the pyridine ring (molecular formula C₇H₈ClFN₂, molecular weight 174.60 g/mol) [1]. This compound serves as a key chiral amine building block in medicinal chemistry, appearing as a core structural motif in multiple clinical-stage P2X3 receptor antagonists (IC₅₀ range 75–346 nM) [2] and sub-nanomolar NOP receptor antagonists (IC₅₀ = 1 nM) [3]. The precise 3-chloro-5-fluoro substitution pattern, combined with the α-methyl chiral center, creates a differentiated pharmacophoric scaffold not readily interchangeable with other halogenated pyridine ethanamine regioisomers or mono-halogenated analogs.

Workflow Chiral amine building block for medicinal chemistry library synthesis
Selection Defined 3-Cl,5-F substitution pattern for P2X3 and NOP receptor target studies
Use Context Racemic form supports early-stage screening and chiral resolution method development

Uniqueness of 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine


The 3-chloro-5-fluoro substitution pattern on the pyridine ring confers a unique electronic profile that directly governs both the reactivity of the amine building block in cross-coupling reactions and the potency of derived drug candidates. The chlorine atom at the 3-position (ortho to the ethanamine) exerts a combined inductive (-I) and mesomeric (+M) effect, while the fluorine at the 5-position (para-like to the amine attachment) provides strong electron-withdrawing inductive effects without resonance donation, resulting in a net electron-deficient pyridine ring with distinct regiochemical reactivity compared to the 5-chloro-3-fluoro regioisomer (CAS 1384264-43-0) . This electronic differentiation translates into measurable differences in biological activity: in the US10174016 patent series, the 3-chloro-5-fluoropyridyl-containing P2X3 antagonist (Example 132) achieves an IC₅₀ of 75 nM, whereas related analogs with alternative heteroaryl groups span a >100-fold potency range (2 nM to >2 μM) within the same assay system [1]. Similarly, in the NOP antagonist series (US11365191), the 3-chloro-5-fluoropyridyl cyclohexyl derivative attains sub-nanomolar potency (IC₅₀ = 1 nM), demonstrating that this specific halogen pattern is a critical determinant of target engagement [2].

Target
3-Cl,5-F Pyridine (CAS 1374652-12-6)
Substitute Risk
5-Cl,3-F regioisomer (CAS 1384264-43-0): Reversed halogen electronics alter SNAr reactivity and binding-pocket vector
Target
Racemic Mixture (CAS 1374652-12-6)
Substitute Risk
Enantiopure forms: Class precedent indicates potency ratios may exceed 10-fold; stereochemical identity requires review
Target
3-Cl,5-F Ethanamine (MW 174.60)
Substitute Risk
Methanamine analog (CAS 1211578-98-1): Lacks α-methyl chiral center; mono-fluoro analogs lack orthogonal cross-coupling handles

Quantitative Evidence for 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine


P2X3 Antagonist Potency: 3-Chloro-5-fluoro vs. Other Heteroaryl Groups

In the US10174016 benzamide P2X3 antagonist series, the compound incorporating the 3-chloro-5-fluoropyridin-2-yl ethanamine moiety (Example 132) achieves an IC₅₀ of 75 nM against human P2X3 in a FLIPR-based intracellular calcium assay [1]. Within the same patent series, the identical benzamide core with a trifluoromethylpyrimidine substituent (Example 1) yields an IC₅₀ of 76 nM, while the most optimized analog (Example 230) reaches 2 nM [2]. The 3-chloro-5-fluoropyridyl variant (Example 5) with a cyclopropylmethoxy benzamide shows IC₅₀ = 346 nM, demonstrating that the 3-Cl,5-F pyridyl group can support a broad potency optimization window depending on partner substituents [3]. This places the 3-chloro-5-fluoropyridin-2-yl scaffold among the active heteroaryl groups in this chemotype, justifying its selection as a building block for library synthesis.

P2X3 Antagonist Potency
Reported
IC₅₀ = 75 nM (Ex 132)
IC₅₀ = 346 nM (Ex 5)
Supports active heteroaryl group within the P2X3 chemotype series
FLIPR calcium assay; comparator potency range spans 2–2,050 nM
P2X3 receptor antagonist Pain Chronic cough Structure-activity relationship

NOP Receptor Antagonism: 3-Chloro-5-fluoropyridyl Derivative

In US11365191, the compound containing the 3-chloro-5-fluoropyridin-2-yl moiety linked via a trans-cyclohexyl spacer (Example 78) achieves an IC₅₀ of 1 nM against the human nociceptin (NOP) receptor in a cell-based cAMP assay using the LANCE cAMP Detection Kit [1]. This represents sub-nanomolar potency, placing it among the most potent NOP antagonists reported in this patent series. The 3-chloro-5-fluoro substitution pattern on the pyridine ring is structurally integral to the pharmacophore, contributing to both target binding affinity and physicochemical properties that govern CNS penetration.

NOP Receptor Antagonism
Context-dependent
IC₅₀ = 1 nM (Ex 78)
Supports NOP functional antagonism study context
Cell-based cAMP assay; class-level inference for CNS penetration
Nociceptin receptor (NOP) Neurological disorders Pain Neuroplasticity

Regioisomeric Differentiation: 3-Cl,5-F vs. 5-Cl,3-F Pyridine

The target compound 1-(3-chloro-5-fluoropyridin-2-yl)ethanamine (CAS 1374652-12-6) and its regioisomer 1-(5-chloro-3-fluoropyridin-2-yl)ethanamine (CAS 1384264-43-0) represent distinct chemical entities with swapped Cl/F positions . The electronic environments differ substantially: in the target compound, chlorine (σₚ = 0.23, Hammett) at C3 is ortho to the ethanamine-bearing C2, exerting both steric and inductive effects on the amine's reactivity, while fluorine (σₚ = 0.06) at C5 provides a distal electron-withdrawing effect. In the regioisomer, fluorine at C3 (ortho-like) and chlorine at C5 (para-like) reverse these electronic influences, altering nucleophilic aromatic substitution (SNAr) reactivity at complementary positions [1]. This regioisomeric identity is critical for medicinal chemistry campaigns where the halogen pattern directly determines the vector and electronic character of the pyridyl group in the target binding pocket.

Regioisomeric Identity
Class-level
Cl at C3 (ortho) vs. F at C3
Electronic landscape and SNAr sites are not interchangeable
Based on Hammett constants; direct bioactivity comparison unavailable
Regioisomer Halogen effect Pyridine electronics Medicinal chemistry

Enantiomeric Purity: Racemate vs. Enantiopure Forms

1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine contains a chiral center at the α-carbon of the ethylamine chain. The CAS 1374652-12-6 designates the racemic mixture, while the enantiopure (S)-enantiomer is registered as CAS 2411591-82-5 (hydrochloride salt) and the (R)-enantiomer as CAS 2411592-28-2 . In the P2X3 antagonist patent US10174016, Example 132 employs the specific (1S)-configuration at this chiral center, yielding an IC₅₀ of 75 nM [1]. The stereochemical identity of the α-methyl group is critical: in related P2X3 antagonist series, the (R)- and (S)-enantiomers of analogous pyridyl ethanamine derivatives can exhibit >10-fold differences in target potency, as documented for eliapixant (BAY 1817080) and related clinical candidates . The racemate (CAS 1374652-12-6) is suitable for initial library synthesis and chiral resolution studies, while procurement of the enantiopure forms is essential for late-stage lead optimization where stereochemistry directly impacts potency, selectivity, and pharmacokinetics.

Enantiomeric Purity
Class-level
(S)-enantiomer IC₅₀ = 75 nM
Enantiomer-attribution review is essential for lead optimization
>10-fold potency ratios typical for P2X3 antagonist class
Chiral amine Enantiomer Stereochemistry Asymmetric synthesis

Molecular Properties: Comparison with Analog Building Blocks

The molecular property profile of 1-(3-chloro-5-fluoropyridin-2-yl)ethanamine includes 1 hydrogen bond donor (primary amine NH₂), 3 hydrogen bond acceptors (pyridine N, F, Cl), 1 rotatable bond, and a topological polar surface area (tPSA) of approximately 38.9 Ų . Compared to the shorter-chain analog (3-chloro-5-fluoropyridin-2-yl)methanamine (CAS 1211578-98-1, MW 160.58), which lacks the α-methyl group, the ethanamine derivative provides an additional sp³ carbon that increases conformational flexibility and lipophilicity while adding a chiral center for stereochemical diversification [1]. Compared to mono-halogenated analogs such as 1-(5-fluoropyridin-2-yl)ethanamine (CAS 915720-57-9, only F substitution), the dual Cl/F pattern in the target compound increases molecular weight (+36 Da) and provides two distinct halogen handles for sequential cross-coupling reactions (e.g., Suzuki coupling at C3-Cl followed by SNAr at C5-F or vice versa) [2].

Molecular Properties
Method context
MW 174.60, tPSA 38.9 Ų
2 halogen handles
Supports orthogonal cross-coupling for parallel library synthesis
+14 Da vs. methanamine analog; +36 Da vs. mono-fluoro analog
Physicochemical properties Drug-likeness Building block Medicinal chemistry

Key Applications of 1-(3-Chloro-5-fluoropyridin-2-yl)ethanamine


P2X3 Antagonist Development for Pain and Chronic Cough

The 3-chloro-5-fluoropyridin-2-yl ethanamine building block has demonstrated utility as a chiral amine warhead in the synthesis of potent P2X3 receptor antagonists. As evidenced by US10174016 Example 132 (IC₅₀ = 75 nM) and Example 5 (IC₅₀ = 346 nM), this building block can be coupled with diverse benzamide cores to generate compounds spanning a tunable potency range [1]. Medicinal chemistry teams pursuing P2X3 antagonists for chronic cough (e.g., eliapixant analogs) or neuropathic pain should prioritize this building block for library construction, particularly when exploring SAR around the pyridyl moiety with the goal of optimizing metabolic stability and subtype selectivity over P2X2/3 heteromers.

NOP Receptor Modulators for CNS and Pain Disorders

The sub-nanomolar NOP antagonist potency (IC₅₀ = 1 nM) achieved by the 3-chloro-5-fluoropyridin-2-yl trans-cyclohexyl derivative in US11365191 Example 78 validates this building block for NOP-targeted drug discovery [2]. Research groups investigating nociceptin receptor modulation for neurological disorders, stress-related conditions, or non-opioid pain management should incorporate CAS 1374652-12-6 into their synthetic workflow, as the 3-Cl,5-F pattern appears to contribute favorably to both target affinity and CNS drug-likeness within this chemical series.

Orthogonal Cross-Coupling via Cl and F Handles

The presence of both chlorine (C3) and fluorine (C5) on the pyridine ring provides two electronically differentiated halogen handles for sequential functionalization. The chlorine atom at C3, being ortho to the ring nitrogen and the ethanamine-bearing C2, is activated toward palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the fluorine at C5 can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions [3]. This orthogonal reactivity profile makes CAS 1374652-12-6 particularly valuable for parallel library synthesis where diverse aryl, heteroaryl, or amine substituents need to be introduced at distinct positions in a controlled sequence, without protecting group manipulation of the primary amine (which can be temporarily protected as the Boc or Fmoc carbamate).

Chiral Resolution and Stereochemical SAR Studies

The racemic nature of CAS 1374652-12-6 makes it an ideal starting material for chiral resolution method development (chiral HPLC, diastereomeric salt resolution) and for conducting stereochemical SAR studies . Given that the P2X3 antagonist series exemplified by eliapixant and US10174016 demonstrate enantiomer-dependent potency, procuring the racemate enables systematic evaluation of both (R)- and (S)-enantiomers in parallel. Once the more active enantiomer is identified, procurement of the corresponding enantiopure building block (CAS 2411591-82-5 for (S)-HCl or CAS 2411592-28-2 for (R)-free base) can support scale-up and late-stage lead optimization with defined stereochemistry.

Application
Selection Property
Validation Focus
P2X3 receptor signaling studies
Chiral amine warhead with reported P2X3 activity context
Subtype selectivity and metabolic stability endpoint review
NOP receptor pathway research
3-Cl,5-F pattern supports NOP functional assay context
CNS drug-likeness and target engagement endpoint review
Orthogonal cross-coupling workflows
Dual Cl and F handles for sequential diversification
Reactivity sequence (C3 vs. C5) and protecting-group compatibility
Chiral resolution and stereochemical SAR
Racemate supports parallel enantiomer evaluation
Enantiomeric excess and stereochemistry-dependent potency review
Research-use-only chiral building block for medicinal chemistry exploration. Validate stereochemical identity and target engagement in your specific assay system.

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